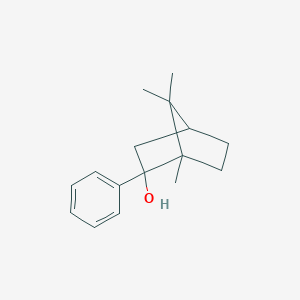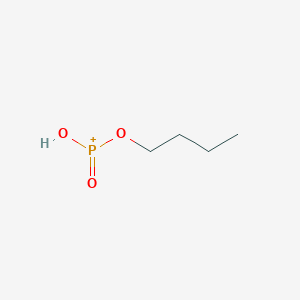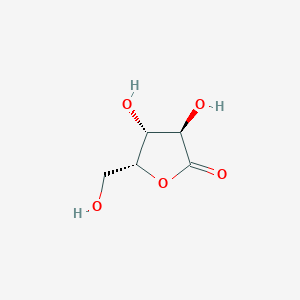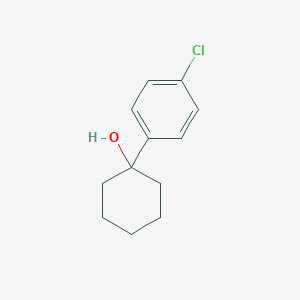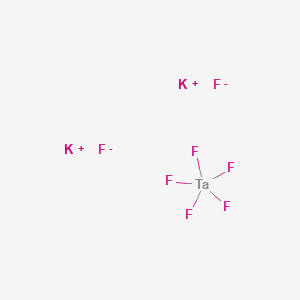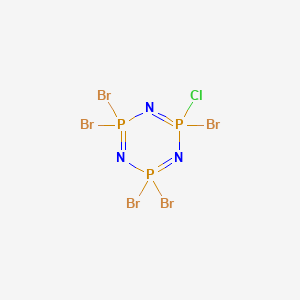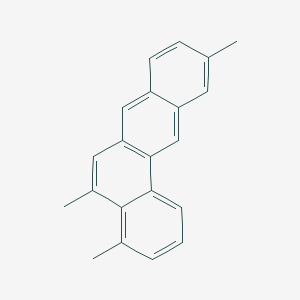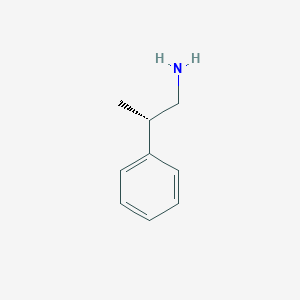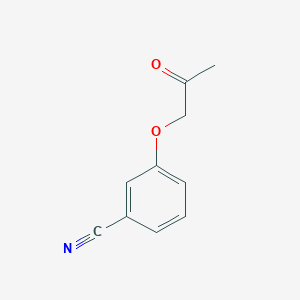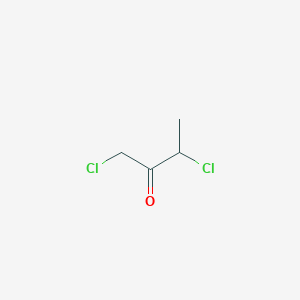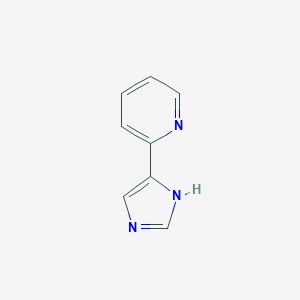
Furanoeremophilone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furanoeremophilone is a natural product that is found in various medicinal plants, including Ligularia fischeri and Senecio eremophilus. It is a sesquiterpene lactone that possesses a unique chemical structure and has been the subject of extensive scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Furanoeremophilone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that it possesses anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of furanoeremophilone is not fully understood, but studies have shown that it interacts with various cellular pathways and targets. It has been found to inhibit the production of inflammatory cytokines, which can lead to a reduction in inflammation. It has also been found to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth.
Effets Biochimiques Et Physiologiques
Furanoeremophilone has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been found to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth. Studies have also shown that it has potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Furanoeremophilone has several advantages for lab experiments. It is a natural product that can be easily extracted from medicinal plants, making it readily available for research. It also possesses unique chemical properties that make it a valuable tool for studying various cellular pathways and targets. However, there are also limitations to using furanoeremophilone in lab experiments. It can be difficult to obtain large quantities of the compound, and its chemical properties can make it challenging to work with.
Orientations Futures
There are several future directions for research on furanoeremophilone. One area of research is the development of new synthesis methods that can produce the compound in larger quantities. Another area of research is the exploration of its potential therapeutic applications in the treatment of neurological disorders. Additionally, there is potential for the development of new drugs based on the chemical structure of furanoeremophilone. Overall, furanoeremophilone is a valuable tool for scientific research and has the potential to lead to new discoveries in the field of medicine.
Méthodes De Synthèse
The synthesis of furanoeremophilone can be achieved through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of organic chemistry techniques to create the compound from basic building blocks. Extraction from natural sources involves the isolation of the compound from medicinal plants that contain furanoeremophilone.
Propriétés
Numéro CAS |
15404-32-7 |
|---|---|
Nom du produit |
Furanoeremophilone |
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(4aR,5S,8aS)-3,4a,5-trimethyl-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-9-one |
InChI |
InChI=1S/C15H20O2/c1-9-8-17-14-11(9)7-15(3)10(2)5-4-6-12(15)13(14)16/h8,10,12H,4-7H2,1-3H3/t10-,12+,15+/m0/s1 |
Clé InChI |
KLLSQGNSOCVVAN-JVLSTEMRSA-N |
SMILES isomérique |
C[C@H]1CCC[C@H]2[C@@]1(CC3=C(C2=O)OC=C3C)C |
SMILES |
CC1CCCC2C1(CC3=C(C2=O)OC=C3C)C |
SMILES canonique |
CC1CCCC2C1(CC3=C(C2=O)OC=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)
